molecular formula C12H11BrClFN2O2 B6707557 N-(4-bromo-2-chloro-5-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

N-(4-bromo-2-chloro-5-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6707557
M. Wt: 349.58 g/mol
InChI Key: MHDFKABHVMMMLU-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chloro-5-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic compound characterized by the presence of bromine, chlorine, and fluorine atoms on a phenyl ring, along with a pyrrolidine ring

Properties

IUPAC Name

N-(4-bromo-2-chloro-5-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClFN2O2/c1-17-5-6(2-11(17)18)12(19)16-10-4-9(15)7(13)3-8(10)14/h3-4,6H,2,5H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDFKABHVMMMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)NC2=CC(=C(C=C2Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chloro-5-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common route starts with the preparation of 4-bromo-2-chloro-5-fluorobenzoic acid. This intermediate is then subjected to a series of reactions, including esterification, reduction, and amide formation, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chloro-5-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens (bromine, chlorine, and fluorine), the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amide derivative, while reduction might produce a corresponding alcohol.

Scientific Research Applications

N-(4-bromo-2-chloro-5-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chloro-5-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The presence of halogens on the phenyl ring can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-chloro-5-fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is unique due to the combination of its halogenated phenyl ring and pyrrolidine ring. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other similar compounds.

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